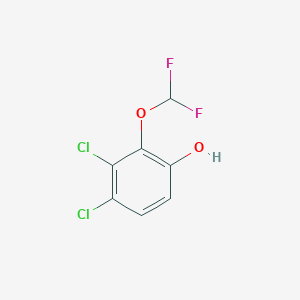

3,4-Dichloro-2-(difluoromethoxy)phenol

Description

3,4-Dichloro-2-(difluoromethoxy)phenol is a halogenated phenolic compound with the molecular formula C₇H₄Cl₂F₂O₂. Its structure features chlorine atoms at positions 3 and 4 of the benzene ring, a hydroxyl group at position 1, and a difluoromethoxy group (-OCF₂H) at position 2. This substitution pattern confers unique electronic and steric properties, influencing its acidity, solubility, and reactivity. The compound’s molar mass is approximately 229.0 g/mol, calculated from its formula .

Properties

IUPAC Name |

3,4-dichloro-2-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O2/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLOALWKWNZURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(difluoromethoxy)phenol typically involves the following steps:

Methoxylation: The addition of a methoxy group to the phenol ring.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process includes:

Raw Material Preparation: Ensuring the availability of high-purity phenol, chlorine, and fluorine sources.

Reaction Control: Maintaining optimal temperature, pressure, and reaction time to achieve the desired product.

Purification: Using techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation Products: Quinones and related compounds.

Reduction Products: Hydroquinones.

Substitution Products: Compounds with different functional groups replacing chlorine or fluorine atoms.

Scientific Research Applications

3,4-Dichloro-2-(difluoromethoxy)phenol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3,6-Dichloro-2-methoxyphenol (CAS 77102-93-3)

- Structure : Chlorine at positions 3 and 6, methoxy (-OCH₃) at position 2.

- Molecular Formula : C₇H₆Cl₂O₂; Molar Mass : 193.03 g/mol .

- Key Differences: Substituent Effects: The methoxy group is less electron-withdrawing than difluoromethoxy, leading to a higher pKa (less acidic) compared to the target compound. Solubility: The absence of fluorine likely increases water solubility due to reduced lipophilicity. Applications: Methoxy-substituted chlorophenols are often intermediates in agrochemicals, whereas fluorinated analogs (like the target) may exhibit enhanced stability in biological systems .

3,4-Chloro-2-methylphenol

- Structure : Methyl (-CH₃) at position 2, chlorine at 3 and 4.

- Data Source : Physical properties referenced in the CRC Handbook of Chemistry and Physics .

- Key Differences: Acidity: The methyl group is electron-donating, resulting in a higher pKa (∼8.5–9.5) compared to the target compound’s estimated pKa of ∼7–6. Environmental Impact: Methyl groups reduce persistence in soil compared to halogenated alkoxy groups, as noted in OECD reports .

Ethyl 3,4-Dichloro-2-(difluoromethoxy)phenylacetate (CAS 1807178-53-5)

- Structure : Ester derivative of the target compound, with an ethyl acetate group.

- Molecular Formula : C₁₁H₁₀Cl₂F₂O₃; Molar Mass : 335.12 g/mol .

- Key Differences: Reactivity: The ester group enables participation in nucleophilic acyl substitution, unlike the parent phenol. Applications: Used in medicinal chemistry for prodrug synthesis, leveraging its lipophilicity for improved bioavailability .

Physicochemical Properties and Stability

Acidity and Electronic Effects

- The target compound’s acidity is influenced by two electron-withdrawing groups (Cl and -OCF₂H). Its pKa is expected to be lower than phenol (pKa ≈ 10) and comparable to 2,4-dichlorophenol (pKa ≈ 7.9). In contrast, 3,6-dichloro-2-methoxyphenol (with -OCH₃) likely has a pKa closer to 8.5–9.0 .

Solubility and Lipophilicity

- Water Solubility: Predicted to be low (≤1 mg/L) due to high halogen content. This contrasts with 3,4-chloro-2-methylphenol, which has moderate solubility (∼100 mg/L) .

- LogP: Estimated at ∼3.5–4.0, higher than non-fluorinated analogs, indicating greater membrane permeability .

Stability

Fluorescent Chemosensors

- A Schiff base derivative of 5-(difluoromethoxy)-2-hydroxybenzaldehyde () acts as a selective Mg²⁺ sensor. The difluoromethoxy group enhances electron withdrawal, stabilizing the excited state for fluorescence. Non-fluorinated analogs show weaker sensing efficiency .

Pharmaceutical Relevance

Biological Activity

3,4-Dichloro-2-(difluoromethoxy)phenol is an organic compound with the molecular formula CHClFO and a molecular weight of 229.01 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound features both chlorine and fluorine substituents along with a methoxy group, which contribute to its unique chemical behavior. It can undergo various chemical reactions such as oxidation to form quinones, reduction to hydroquinones, and substitution reactions with nucleophiles. These properties make it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can inhibit or activate various biochemical pathways, leading to diverse biological effects. The precise molecular targets are context-dependent but often involve pathways related to inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of fungi such as Aspergillus species at low concentrations (e.g., MIC values as low as 0.06 μg/mL) . The presence of halogen atoms enhances the lipophilicity and reactivity of these compounds, improving their bioactivity against microbial pathogens.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary results indicate that derivatives of similar phenolic compounds can suppress COX activity, leading to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .

Case Studies

- Antifungal Activity : A study evaluated the antifungal efficacy of several phenolic compounds against Candida neoformans. Compounds exhibiting structural similarities to this compound showed promising results with complete eradication at concentrations as low as 0.25 μg/mL within 6 hours .

- Inflammation Models : In a model of acute inflammation induced by carrageenan in rats, similar phenolic compounds demonstrated significant reductions in paw edema compared to controls, suggesting a potential therapeutic role for this compound in inflammatory diseases .

Comparative Analysis

A comparison with structurally related compounds reveals that the unique combination of chlorine and fluorine atoms in this compound imparts distinct biological activities:

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | Cl-Cl-F-F-OCH | Moderate | Significant |

| 3,4-Dichlorophenol | Cl-Cl-OH | Low | Moderate |

| 2,4-Dichlorophenol | Cl-Cl-OH | Low | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.